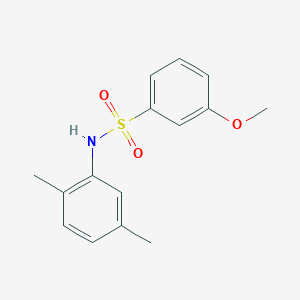
N-(2,5-dimethylphenyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a dimethylphenyl group.
Preparation Methods
The synthesis of N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 2,5-dimethylphenylamine with 3-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Chemical Reactions Analysis
N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The exact mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is not fully understood. it is believed to work by inhibiting the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. This inhibition can lead to a reduction in the expression of specific proteins and interference with cellular signaling pathways.
Comparison with Similar Compounds
N-(2,5-DIMETHYLPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE can be compared with other sulfonamide derivatives, such as:
N-(2,5-DIMETHYLPHENYL)THIOUREIDO ACID DERIVATIVES: These compounds also exhibit antimicrobial properties and are studied for their potential to target multidrug-resistant pathogens.
N-(2,5-DIMETHYLPHENYL)-3-(2-PHENOXYETHOXY)BENZAMIDE: This compound is used in various biochemical and physiological studies and has shown potential in reducing the expression of certain proteins.
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-7-8-12(2)15(9-11)16-20(17,18)14-6-4-5-13(10-14)19-3/h4-10,16H,1-3H3 |
InChI Key |
ZCDNSWGDPZPSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


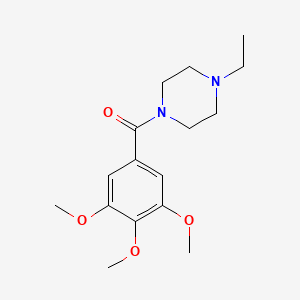
![2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B10971043.png)
![({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B10971050.png)
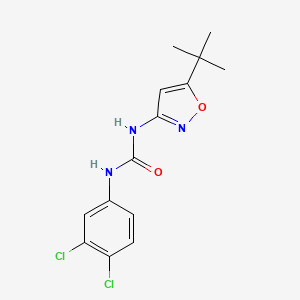
![N-(1-Adamantyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide](/img/structure/B10971055.png)
![3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10971061.png)
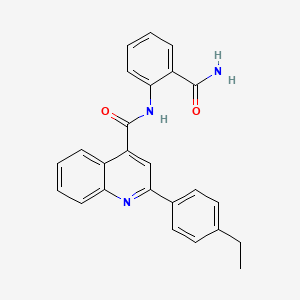

![Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10971074.png)

![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10971080.png)
![{2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B10971087.png)
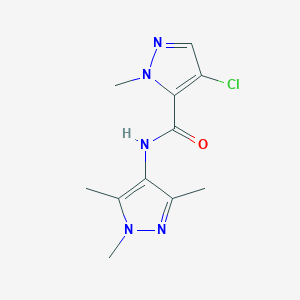
![diethyl 1-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B10971113.png)
